Acetylcholine-d9 Bromide

Descripción general

Descripción

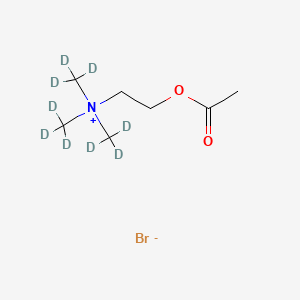

Acetylcholine-d9 Bromide, also known as ACh-d9 bromide, is a deuterium-labeled version of Acetylcholine Bromide . It is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions . It is used in research and has a molecular formula of C₇H₇D₉BrNO₂ and a molecular weight of 235.17 .

Molecular Structure Analysis

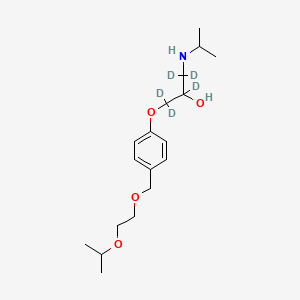

The molecular structure of Acetylcholine-d9 Bromide is represented by the SMILES string: [Br-]. [2H]C ( [2H]) ( [2H]) [N+] (CCOC (=O)C) (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H] . This indicates that the molecule contains a bromide ion, a deuterium-labeled methyl group, and an acetylcholine group .Physical And Chemical Properties Analysis

Acetylcholine-d9 Bromide has a molecular weight of 235.17 and a molecular formula of C₇H₇D₉BrNO₂ . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Neurotransmitter Role

Acetylcholine is a neurotransmitter that plays a significant role in a variety of physiological functions . Cholinergic neurons synthesize, store, and release acetylcholine and are also responsible for sympathetic and parasympathetic responses of the autonomous nervous system .

Therapeutic Potential

The wide range of functions that the cholinergic system plays explains the diverse range of therapeutic potential that targets this system . Over the decades, cholinergic and anticholinergic drugs are utilized as treatment options for various conditions .

Treatment of Neurological Disorders

Acetylcholine and its analogs have been used in the treatment of neurological disorders such as myasthenia gravis, dementia, Parkinson’s disease, and Alzheimer’s disease .

Role in Respiratory Diseases

The acetylcholine system also participates in modulating inflammatory responses, regulating contraction and mucus secretion of respiratory tracts, and influencing the metastasis and invasion of lung cancer . It also plays a role in the susceptibility and severity of respiratory tract infections caused by pathogens such as Mycobacterium Tuberculosis and the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) .

Nonneuronal Cholinergic System (NNCS)

Since the concept of the “Nonneuronal cholinergic system (NNCS)” has been proposed, the role of the acetylcholine system in nonneuronal tissues has received increasing attention .

Acetylcholinesterase Inhibition Assays

Acetylcholine-d9 Bromide can be used in Acetylcholinesterase (AChE) inhibition assays, which are crucial for high-throughput screening in drug discovery .

Mecanismo De Acción

Target of Action

Acetylcholine-d9 Bromide primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the functioning of the nervous system, including the autonomic ganglia, neuromuscular junctions, and various sites in the central nervous system .

Mode of Action

Acetylcholine-d9 Bromide interacts with its targets by binding to the muscarinic and nicotinic acetylcholine receptors . This binding triggers a series of events leading to muscle contractions and mucus secretion . It also plays a key role in the pathophysiology of diseases like asthma, leading to bronchoconstriction, increased mucus secretion, inflammation, and airway remodeling .

Biochemical Pathways

The binding of Acetylcholine-d9 Bromide to its receptors affects several biochemical pathways. For instance, it has been shown to modulate neuronal differentiation during early development . Both muscarinic and nicotinic acetylcholine receptors regulate a wide variety of physiological responses, including apoptosis, cellular proliferation, and neuronal differentiation .

Pharmacokinetics

It is known that acetylcholine, in general, is rapidly broken down by cholinesterases . This rapid metabolism suggests that the bioavailability of Acetylcholine-d9 Bromide may be influenced by the presence and activity of these enzymes.

Result of Action

The molecular and cellular effects of Acetylcholine-d9 Bromide’s action are diverse. It can lead to muscle contractions, mucus secretion, bronchoconstriction, and increased inflammation . In the context of diseases like asthma, these effects can contribute to the disease’s symptoms and progression .

Action Environment

The action, efficacy, and stability of Acetylcholine-d9 Bromide can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of enzymes like cholinesterases can all impact the action of Acetylcholine-d9 Bromide .

Safety and Hazards

Direcciones Futuras

Acetylcholine and its related compounds continue to be a subject of research due to their role in various physiological functions. They are being investigated for their therapeutic potential in various conditions including neurogenic bladder, myasthenia gravis, dementia, postoperative urinary retention, xerostomia, anticholinergic overdose, snakebites, Parkinson’s disease, and Alzheimer’s disease .

Propiedades

IUPAC Name |

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661771 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylcholine-d9 Bromide | |

CAS RN |

93449-32-2 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)